molecular formula C21H19N3O3S B280648 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one

6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one

Cat. No. B280648
M. Wt: 393.5 g/mol
InChI Key: GOECTMAZBUEFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one acts as a selective antagonist of the serotonin 5-HT7 receptor. This receptor is involved in a range of physiological processes, including regulation of mood, cognition, and sleep. By blocking the receptor, 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one may modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to alter the expression of several genes involved in circadian rhythms and sleep regulation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its high selectivity for the 5-HT7 receptor, which allows for more precise manipulation of this system. However, one limitation is that it may not fully recapitulate the complex interactions between neurotransmitter systems that occur in vivo.

Future Directions

There are several potential future directions for research on 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of interest is its potential use in treating disorders such as depression and anxiety. Additionally, further studies could investigate its role in regulating circadian rhythms and sleep, as well as its potential interactions with other neurotransmitter systems. Finally, the development of new and improved methods for synthesizing 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one could facilitate further research in this area.

Synthesis Methods

The synthesis of 6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves several steps, starting with the reaction between 2-nitrobenzaldehyde and 4-phenylpiperazine. The resulting intermediate is then treated with sulfuric acid, followed by reduction with sodium dithionite to yield the final product.

Scientific Research Applications

6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been studied for its potential therapeutic applications in a range of disorders, including depression, anxiety, and schizophrenia. It has also been investigated for its role in regulating circadian rhythms and sleep.

properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

6-(4-phenylpiperazin-1-yl)sulfonyl-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C21H19N3O3S/c25-21-17-8-4-7-16-19(10-9-18(22-21)20(16)17)28(26,27)24-13-11-23(12-14-24)15-5-2-1-3-6-15/h1-10H,11-14H2,(H,22,25)

InChI Key

GOECTMAZBUEFPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

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